![molecular formula C20H21FN2O3S B2499668 N-(benzo[d][1,3]dioxol-5-ylméthyl)-7-(2-fluorophényl)-1,4-thiazépane-4-carboxamide CAS No. 1705889-15-1](/img/structure/B2499668.png)

N-(benzo[d][1,3]dioxol-5-ylméthyl)-7-(2-fluorophényl)-1,4-thiazépane-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

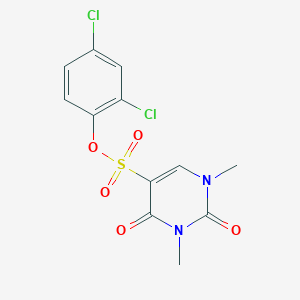

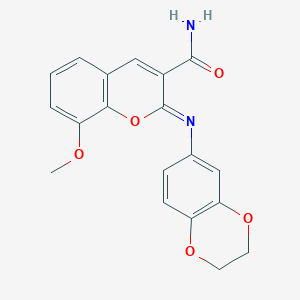

N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide is a useful research compound. Its molecular formula is C20H21FN2O3S and its molecular weight is 388.46. The purity is usually 95%.

BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bien sûr ! Voici une analyse complète des applications de recherche scientifique du composé N-(benzo[d][1,3]dioxol-5-ylméthyl)-7-(2-fluorophényl)-1,4-thiazépane-4-carboxamide, également connu sous le nom de N-[(2H-1,3-benzodioxol-5-yl)méthyl]-7-(2-fluorophényl)-1,4-thiazépane-4-carboxamide :

Chimio-résistance du cancer

Ce composé s’est révélé prometteur pour surmonter la chimio-résistance du cancer. Il inhibe l’angiogenèse et l’activité de la pompe d’efflux P-glycoprotéine, qui sont des mécanismes clés par lesquels les cellules cancéreuses échappent à la chimiothérapie . En ciblant ces voies, le composé améliore l’efficacité des agents chimiothérapeutiques, ce qui en fait un candidat potentiel pour une thérapie combinée dans les types de cancer résistants.

Activité anti-angiogénique

Le composé présente des propriétés anti-angiogéniques significatives en inhibant la migration des cellules endothéliales induite par le VEGF . Cela en fait un outil précieux dans la recherche sur le cancer, car l’angiogenèse est essentielle à la croissance et à la métastase des tumeurs. En bloquant ce processus, le composé peut potentiellement limiter la progression de la tumeur.

Réversion de la multi-résistance aux médicaments

La recherche indique que ce composé peut inverser la multi-résistance aux médicaments (MDR) dans les cellules cancéreuses en inhibant les pompes d’efflux P-glycoprotéine (P-gp) . Ces pompes expulsent souvent les médicaments chimiothérapeutiques des cellules cancéreuses, réduisant leur efficacité. L’inhibition de la P-gp peut améliorer la rétention et la puissance des médicaments dans les cellules cancéreuses.

Inhibition du VEGFR

Le composé a été identifié comme un inhibiteur du VEGFR1 et du VEGFR2, qui sont des récepteurs impliqués dans la voie de signalisation du facteur de croissance endothélial vasculaire (VEGF) . Cette voie est essentielle à l’angiogenèse et à la perméabilité vasculaire. L’inhibition de ces récepteurs peut perturber l’apport sanguin aux tumeurs, inhibant ainsi leur croissance.

Cytotoxicité dans les lignées cellulaires cancéreuses

Des études ont montré que le composé présente des effets cytotoxiques dans diverses lignées cellulaires cancéreuses . Cette cytotoxicité est essentielle pour son utilisation potentielle en tant qu’agent anticancéreux, car elle induit directement la mort cellulaire dans les cellules cancéreuses, réduisant ainsi la taille et la propagation de la tumeur.

Amélioration des agents chimiothérapeutiques

Lorsqu’il est utilisé en combinaison avec des médicaments chimiothérapeutiques comme la doxorubicine, le composé améliore considérablement leur activité anticancéreuse . Cet effet synergique peut conduire à des doses plus faibles d’agents chimiothérapeutiques, réduisant leurs effets secondaires tout en maintenant ou en améliorant leur efficacité.

Activation de la caspase-3

Le composé s’est avéré augmenter l’activité de la caspase-3, une enzyme qui joue un rôle vital dans la phase d’exécution de l’apoptose cellulaire . Cette activation est un mécanisme clé par lequel le composé induit la mort cellulaire programmée dans les cellules cancéreuses, ce qui en fait un agent pro-apoptotique puissant.

Réduction de la formation de colonies

La recherche indique que le composé réduit considérablement la capacité de formation de colonies des cellules cancéreuses . Cette réduction est indicative de son potentiel à inhiber la prolifération et la métastase des cellules cancéreuses, ce qui en fait un candidat précieux pour un développement ultérieur dans les thérapies anticancéreuses.

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3S/c21-16-4-2-1-3-15(16)19-7-8-23(9-10-27-19)20(24)22-12-14-5-6-17-18(11-14)26-13-25-17/h1-6,11,19H,7-10,12-13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBLINGVSZSDDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)C(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzyloxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2499585.png)

![3-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2499590.png)

![N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2499591.png)

![(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid](/img/structure/B2499592.png)

![2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2499597.png)

![1-[(3-chlorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2499598.png)

![2-{1-[(Oxan-3-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2499602.png)

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide](/img/structure/B2499604.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2499605.png)